Aliskiren-d6 Hydrochloride

Isotopic Purity Quality Control Reference Standards

Aliskiren-d6 Hydrochloride is the hexa-deuterated internal standard purpose-built for accurate LC-MS/MS quantification of aliskiren in complex biological matrices. Unlike non-isotopic surrogates (e.g., nevirapine) or alternative salt forms (e.g., hemifumarate), this deuterated hydrochloride salt co-elutes identically with the analyte, fully compensating for matrix effects, extraction inefficiencies, and ion suppression variability. This analytical fidelity is mandated by FDA bioanalytical method validation guidelines and is critical for pharmacokinetic studies, therapeutic drug monitoring, and GLP-compliant bioequivalence assessments. Supplied as an off-white to light beige neat solid with certified purity ≥98%.

Molecular Formula C30H48D6ClN3O6
Molecular Weight 594.26
CAS No. 1246815-96-2
Cat. No. B1139436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAliskiren-d6 Hydrochloride
CAS1246815-96-2
Molecular FormulaC30H48D6ClN3O6
Molecular Weight594.26
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl
InChIInChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3;
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aliskiren-d6 Hydrochloride (CAS 1246815-96-2): A Deuterated Internal Standard for Quantitative Bioanalysis of Aliskiren


Aliskiren-d6 Hydrochloride is the hexa-deuterated, hydrochloride salt form of aliskiren, a synthetic, orally active nonpeptide renin inhibitor used clinically as an antihypertensive agent. The compound is explicitly characterized by the incorporation of six deuterium atoms at specific positions, resulting in a distinct molecular weight of 594.26 g/mol and the chemical formula C30H48D6ClN3O6. The parent compound, aliskiren, exhibits an IC50 of 1.5 nM for renin inhibition, but the deuterated analog is not intended as a therapeutic agent. Rather, its primary, and essentially sole, scientific utility is as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of aliskiren in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1][2]. This application is critical for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, where matrix effects and variable analyte recovery can otherwise compromise data integrity [3]. The product is supplied as a neat, off-white to light beige solid with certified purity typically exceeding 98%, ensuring its suitability for rigorous analytical method development and validation [4].

Why Unlabeled Aliskiren or Non-Deuterated Analogs Cannot Substitute for Aliskiren-d6 Hydrochloride in Quantitative LC-MS Workflows


The assumption that an unlabeled analyte, a structural analog, or a different stable-isotope labeled compound can reliably substitute for Aliskiren-d6 Hydrochloride as an internal standard is fundamentally flawed and can lead to significant quantitative inaccuracies in bioanalysis. The critical requirement for a valid internal standard in LC-MS/MS is its co-elution and identical ionization behavior with the analyte of interest across the entire analytical run. Aliskiren-d6 Hydrochloride, by virtue of its six-deuterium substitution, achieves near-identical physicochemical properties to unlabeled aliskiren, thereby compensating for matrix effects, extraction inefficiencies, and ionization variability [1]. Non-isotopic internal standards, such as nevirapine, have been employed in published methods, but they introduce a fundamental risk: they do not co-elute with aliskiren and can exhibit different recovery and ionization suppression profiles in various plasma lots, leading to method bias [2]. Furthermore, other salt forms, such as aliskiren-d6 hemifumarate, while also deuterated, introduce a different counterion (hemifumarate) and molecular weight, which can affect solubility and chromatographic behavior under certain conditions . The deuterated hydrochloride salt is the most direct and analytically robust surrogate, ensuring that any variations in sample processing are equally reflected in both the analyte and the internal standard, a principle that is mandated by major regulatory guidelines for bioanalytical method validation [3].

Quantitative Differentiation: Direct and Inferred Performance Evidence for Aliskiren-d6 Hydrochloride (CAS 1246815-96-2)


Isotopic Enrichment and Purity: Benchmarking Against a Structurally Similar Deuterated Salt Form

Aliskiren-d6 Hydrochloride is specified with a minimum isotopic enrichment of 98 atom % D, ensuring minimal spectral overlap from the unlabeled M0+ ion with the analyte channel . This is directly comparable to its related salt form, Aliskiren-d6 hemifumarate, which is also certified with a purity of ≥99% for its deuterated forms (d1-d6) . The choice between the hydrochloride and hemifumarate forms is not a matter of isotopic quality, but rather the specific analytical workflow's compatibility with the counterion.

Isotopic Purity Quality Control Reference Standards

Analytical Method Linearity: A Case Study in the Consequence of Non-Isotopic Internal Standard Use

A published LC-MS/MS method for aliskiren in human plasma utilized the non-isotopic internal standard nevirapine, achieving a linear calibration range of 0.10–1013 ng/mL with a correlation coefficient (r²) ≥ 0.99 [1]. While this demonstrates that a method can be validated with a non-deuterated IS, the use of a non-isotopic standard introduces a well-documented risk of matrix effect variability across different plasma lots [2]. Aliskiren-d6 Hydrochloride, by co-eluting with the analyte, is the gold-standard approach to mitigate this risk, thereby enhancing the ruggedness and inter-subject reliability of the assay, which is a direct requirement for pivotal pharmacokinetic studies.

Method Validation Linearity Bioanalysis

Chromatographic and Physical Property Benchmarking: Aliskiren-d6 Hydrochloride vs. Unlabeled Aliskiren

Aliskiren-d6 Hydrochloride is documented to exhibit identical chromatographic behavior to its non-deuterated counterpart, a property essential for its function as an internal standard [1]. This is supported by nearly identical key physicochemical parameters, such as the LogP value of approximately 5.085 and an exact mass of 593.407, which are consistent with the unlabeled aliskiren hydrochloride salt . The slight difference in molecular weight (+6 Da) is precisely what allows for mass spectrometric differentiation without altering the compound's behavior in the analytical system.

Physicochemical Properties Chromatography Solubility

Definitive Use-Cases for Aliskiren-d6 Hydrochloride in Pharmaceutical and Clinical Research


Validating Bioanalytical Methods for Regulatory-Compliant Pharmacokinetic Studies

In the development of a new LC-MS/MS method for quantifying aliskiren in human plasma, Aliskiren-d6 Hydrochloride is employed as the internal standard to satisfy the U.S. FDA's bioanalytical method validation guidelines [1]. Its use is critical for establishing accuracy and precision across the calibration range, assessing matrix effects in multiple plasma lots, and ensuring the method is robust and reproducible for analyzing thousands of clinical trial samples [2]. This application is not merely a best practice but a regulatory expectation for pivotal bioavailability and bioequivalence studies [1].

Therapeutic Drug Monitoring (TDM) of Aliskiren in Special Populations

For therapeutic drug monitoring (TDM) of aliskiren in patient populations where pharmacokinetics may be highly variable (e.g., pediatrics, patients with renal or hepatic impairment), the use of Aliskiren-d6 Hydrochloride as an internal standard is paramount. As highlighted in the literature, methods intended for these applications require a wide linear calibration range and high sensitivity from small sample volumes [3]. The SIL-IS ensures that the assay remains accurate and unaffected by the complex and potentially inconsistent matrix composition found in these patient samples, providing clinicians with reliable data for dose optimization [2].

Investigating Aliskiren Metabolism and Pharmacokinetic Drug-Drug Interactions (DDI)

In preclinical and clinical studies designed to identify and quantify metabolites of aliskiren or to assess pharmacokinetic drug-drug interactions, Aliskiren-d6 Hydrochloride provides a stable and reliable reference point for mass spectrometric analysis . Because its chromatographic and ionization properties mirror those of the parent drug, it can be used to correct for ion suppression or enhancement caused by co-administered drugs or their metabolites, which is a significant challenge in DDI studies. This allows researchers to accurately measure true changes in aliskiren exposure and clearance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aliskiren-d6 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.